molecular formula C9H12N2O3S B3009368 Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate CAS No. 2090442-83-2

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B3009368
CAS No.: 2090442-83-2
M. Wt: 228.27
InChI Key: DORZLOFGROLDBM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a tetrahydrofuran-2-yl (oxolan-2-yl) group at position 4, and a methyl ester at position 5. However, direct experimental data on this compound’s synthesis, properties, or applications are absent in the provided evidence, necessitating comparisons with structurally similar analogs.

Properties

IUPAC Name

methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-13-8(12)7-6(11-9(10)15-7)5-3-2-4-14-5/h5H,2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORZLOFGROLDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090442-83-2
Record name methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an oxolane derivative in the presence of a suitable esterifying agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxolane ring, converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of saturated oxolane derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new materials with tailored properties.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.
  • Anticancer Potential : Research is ongoing to evaluate its efficacy against different cancer cell lines, with some findings indicating possible inhibitory effects on tumor growth.

Medicine

Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to interact with specific biological targets may lead to the development of novel therapeutics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In another study focusing on cancer cell lines, this compound was found to induce apoptosis in specific cancer cells while exhibiting low toxicity in normal cells. This suggests its potential utility in cancer therapy.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Oxolan-2-yl vs. Alkyl/Fluorinated Groups: The oxolan-2-yl group introduces a cyclic ether moiety, enhancing polarity and hydrogen-bonding capacity compared to isopropyl (non-polar) or trifluoromethyl (electron-withdrawing) groups. This may improve aqueous solubility but reduce membrane permeability relative to fluorinated analogs .
  • Fluorinated Derivatives : Trifluoromethyl and difluoromethyl substituents increase electronegativity and metabolic stability, making these compounds candidates for drug development. For example, trifluoromethyl groups are common in FDA-approved drugs due to their resistance to oxidative degradation .

Biological Activity

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H12N2O3SC_9H_{12}N_2O_3S with a molecular weight of 228.27 g/mol. The compound features a thiazole ring, an oxolane ring, and an amino group, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole ring and amino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction may inhibit certain enzymes or receptors, leading to observed biological effects .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • In Vitro Studies : The compound has shown promising results against various bacterial strains. For instance, it exhibited significant inhibition against Mycobacterium tuberculosis with a percentage inhibition of up to 92% at certain concentrations .
  • Comparison with Other Compounds : When compared to other thiazole derivatives, this compound demonstrated superior antimicrobial activity, making it a potential candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : Research indicates that the compound can inhibit cancer cell proliferation in various lines including breast (MCF-7), colorectal (HCT116), and liver (HepG2) cancer cells. IC50 values ranged from 3.19 to 8.21 μM across different cell lines .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization which is crucial for cancer cell division . This mechanism highlights its potential as a tubulin inhibitor in cancer therapy.

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of thiazole derivatives found that this compound exhibited significant antitubercular activity. The compound was tested against Mycobacterium tuberculosis strain H37Rv and showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating its potential as an effective treatment option for tuberculosis .

Case Study 2: Anticancer Efficacy

In another research effort, derivatives similar to this compound were synthesized and tested for their anticancer activities. The results revealed that compounds with similar scaffolds displayed significant cytotoxicity against various cancer cell lines with IC50 values significantly lower than those observed for standard chemotherapeutics .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound0.25 µg/mL3.19 - 8.21 µM
Thiazole Derivative A0.5 µg/mL>10 µM
Thiazole Derivative B>100 µg/mL5 - 15 µM

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate?

Answer:
The synthesis typically involves cyclocondensation reactions. A common approach utilizes:

  • Step 1: Reaction of 2-aminothiazole precursors with tetrahydrofuran (oxolane) derivatives under reflux conditions in acetic acid to introduce the oxolane moiety .
  • Step 2: Esterification or carboxylation at the 5-position of the thiazole ring using methyl chloroformate or similar reagents in solvents like dioxane, with triethylamine as a base .
    Key intermediates are purified via recrystallization (ethanol-DMF mixtures) and validated by elemental analysis and spectroscopy.

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:
Structural validation employs:

  • NMR spectroscopy:
    • ¹H NMR: Signals at δ 2.3–2.7 ppm (oxolane protons), δ 6.8–7.1 ppm (thiazole C-H), and δ 3.7–3.9 ppm (methyl ester) .
    • ¹³C NMR: Peaks near δ 165–170 ppm (ester carbonyl) and δ 70–80 ppm (oxolane carbons) .
  • IR spectroscopy: Bands at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O ester), and 1250 cm⁻¹ (C-O-C oxolane) .
  • Elemental analysis: Matches calculated vs. experimental C, H, N, S content (e.g., C₉H₁₂N₂O₃S requires 47.36% C, 5.30% H) .

Advanced: How can structural ambiguities arising from spectral overlaps be resolved?

Answer:

  • X-ray crystallography: Use SHELX or WinGX/ORTEP for single-crystal analysis. For example, anisotropic displacement parameters clarify bond lengths/angles in the oxolane-thiazole junction.
  • DFT calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate electronic environments .
  • 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for oxolane and thiazole protons .

Advanced: How do solvent and catalyst choices impact synthetic yield and purity?

Answer:

  • Solvent effects: Polar aprotic solvents (dioxane, DMF) enhance nucleophilic substitution at the thiazole 4-position, while protic solvents (acetic acid) favor cyclization .
  • Catalysts: Triethylamine improves acylation efficiency by scavenging HCl, but excess base can hydrolyze the methyl ester .
  • Yield optimization: Trials in show dioxane/Et₃N yields >75%, whereas aqueous conditions reduce purity due to by-product formation .

Advanced: What strategies are used to analyze contradictions in biological activity data across studies?

Answer:

  • Dose-response profiling: Compare IC₅₀ values under standardized assays (e.g., enzyme inhibition in ).
  • Metabolic stability assays: Assess if oxolane ring oxidation (via CYP450) alters activity .
  • Molecular docking: Use AutoDock Vina to model interactions with targets (e.g., kinases), identifying critical hydrogen bonds between the thiazole NH₂ and catalytic residues .

Advanced: How can computational tools predict the impact of structural modifications on bioactivity?

Answer:

  • QSAR models: Train on derivatives (e.g., from ) to correlate substituent electronegativity or steric bulk with activity.
  • Docking simulations: Modify the oxolane ring to cyclopentane (lower polarity) and evaluate binding affinity changes .
  • ADMET prediction: SwissADME estimates logP and solubility for methyl ester vs. carboxylic acid analogs .

Advanced: What methodologies address crystallographic disorder in this compound’s derivatives?

Answer:

  • Twinned refinement in SHELXL: Apply TWIN/BASF commands to model overlapping lattices in derivatives with flexible oxolane groups .
  • Dynamic occupancy modeling: For disordered ester groups, refine site occupancy factors (SOFs) against high-resolution data (e.g., synchrotron) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methyl ester.
  • Use desiccants (silica gel) to mitigate hygroscopicity, as moisture promotes decomposition .

Advanced: How are regioselectivity challenges addressed during functionalization of the thiazole ring?

Answer:

  • Directed ortho-metalation: Use LDA (lithium diisopropylamide) to deprotonate the 4-position oxolane-thiazole, enabling selective alkylation .
  • Protecting groups: Temporarily block the 2-amino group with Boc (tert-butoxycarbonyl) to direct electrophiles to the 5-carboxylate .

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